

4-Bromo-2,5-difluorobenzenesulfonamide chemical properties

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Compound of Interest

Compound Name:	4-Bromo-2,5-difluorobenzenesulfonamide
Cat. No.:	B1272165

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4-Bromo-2,5-difluorobenzenesulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-2,5-difluorobenzenesulfonamide is a halogenated aromatic sulfonamide that serves as a key intermediate in synthetic chemistry. Its utility is noted in the construction of more complex molecules, particularly in the fields of medicinal chemistry and drug discovery. The presence of bromine and fluorine atoms on the phenyl ring, combined with the reactive sulfonamide group, offers a versatile scaffold for the development of novel therapeutic agents. This technical guide provides a summary of its known chemical properties, an inferred synthetic protocol, and discusses its potential applications based on the activities of structurally related compounds.

Chemical Properties

The fundamental physicochemical properties of **4-Bromo-2,5-difluorobenzenesulfonamide** are summarized below. It is important to note that while some physical properties are documented, others such as boiling point, density, and specific solubility data are not readily available in the public domain.

Property	Value	Reference
CAS Number	214209-98-0	[1]
Molecular Formula	C ₆ H ₄ BrF ₂ NO ₂ S	[1]
Molecular Weight	272.07 g/mol	[1]
Melting Point	167-169 °C	[1]
Appearance	Inferred to be a crystalline solid	
Boiling Point	Data not available	
Density	Data not available	
Solubility	Data not available	

Hazard Information: This compound is classified as an irritant.[\[1\]](#) Appropriate personal protective equipment should be used during handling.

Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of **4-Bromo-2,5-difluorobenzenesulfonamide** is not available in the cited literature, a general synthetic route can be inferred from the preparation of its N-cyclopropyl derivative.[\[2\]](#) The synthesis is a two-step process starting from 2-bromo-1,4-difluorobenzene.

Inferred Synthesis Pathway

The proposed synthesis involves the chlorosulfonation of 2-bromo-1,4-difluorobenzene to form the intermediate 4-bromo-2,5-difluorobenzenesulfonyl chloride, followed by amination to yield the final product.

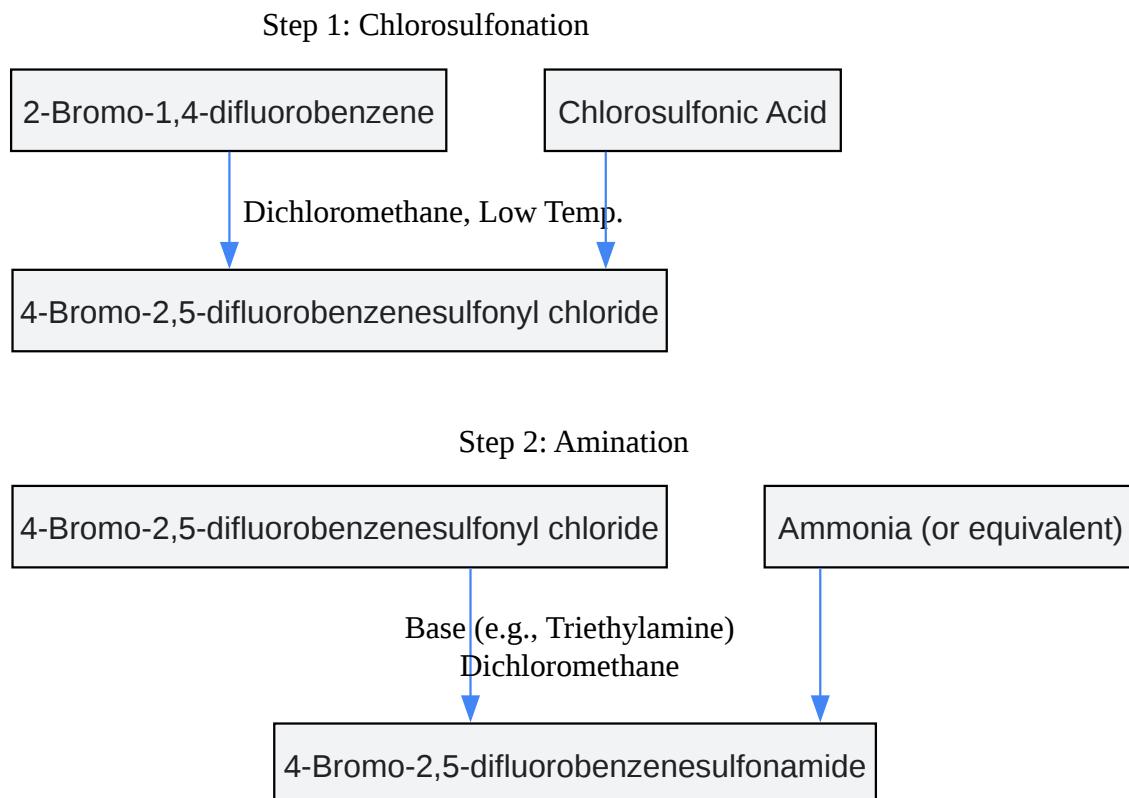
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Figure 1: Inferred synthetic workflow for **4-Bromo-2,5-difluorobenzenesulfonamide**.

Experimental Protocols

Step 1: Preparation of 4-Bromo-2,5-difluorobenzenesulfonyl chloride (Intermediate)

- Reactants: 2-Bromo-1,4-difluorobenzene, Chlorosulfonic acid, Dichloromethane.
- Procedure (based on a similar synthesis[2]):
 - Dissolve 2-bromo-1,4-difluorobenzene in dichloromethane.
 - Cool the solution to a low temperature (e.g., 0 °C).

- Slowly add chlorosulfonic acid to the cooled solution.
- Allow the reaction mixture to stir at room temperature.
- Upon completion, the product can be extracted.

Step 2: Preparation of **4-Bromo-2,5-difluorobenzenesulfonamide**

- Reactants: 4-Bromo-2,5-difluorobenzenesulfonyl chloride, Ammonia (or an ammonia source like ammonium hydroxide), Triethylamine (as a base), Dichloromethane.
- Procedure (inferred from N-cyclopropyl derivative synthesis[2]):
 - Combine the sulfonyl chloride intermediate and a suitable base such as triethylamine in dichloromethane.
 - Introduce ammonia gas or an aqueous solution of ammonium hydroxide to the mixture.
 - Stir the reaction mixture until the reaction is complete.
 - The final product can be purified through crystallization.

Spectroscopic Characterization

Specific spectroscopic data ($^1\text{H-NMR}$, $^{13}\text{C-NMR}$, FT-IR, and Mass Spectrometry) for **4-Bromo-2,5-difluorobenzenesulfonamide** are not available in the reviewed literature. Researchers synthesizing this compound would need to perform these analyses for structural verification and to establish a reference dataset.

Reactivity and Potential Applications

Chemical Reactivity

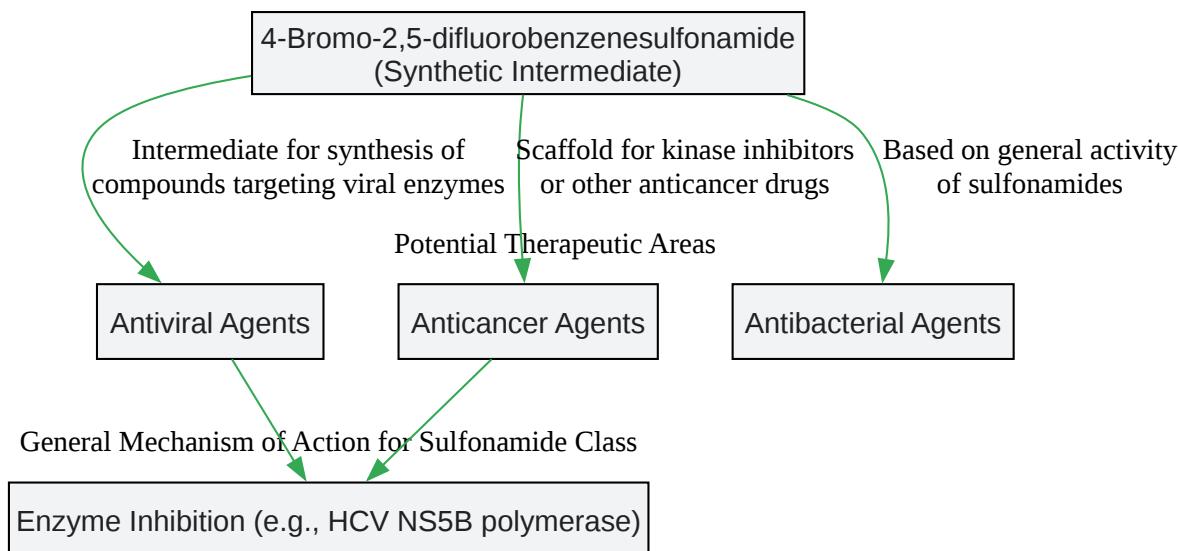
The chemical reactivity of **4-Bromo-2,5-difluorobenzenesulfonamide** is dictated by its functional groups:

- Sulfonamide Moiety: The N-H protons are acidic and can be deprotonated with a base. The nitrogen can also act as a nucleophile.

- Aromatic Ring: The fluorine and bromine substituents influence the electron density of the ring, making it a candidate for various aromatic substitution reactions. The bromine atom can participate in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form C-C or C-N bonds, allowing for the synthesis of more complex derivatives.

Applications in Drug Discovery

While there are no specific drugs identified as being directly synthesized from **4-Bromo-2,5-difluorobenzenesulfonamide**, its structural motifs are present in various biologically active molecules. The broader class of sulfonamides is known for a wide range of therapeutic applications.



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Figure 2: Potential applications based on the sulfonamide class.

Compounds similar to **4-Bromo-2,5-difluorobenzenesulfonamide** have been investigated for their potential in treating conditions like hepatitis C and cancer by inhibiting specific enzymes. [2] For instance, certain sulfonamide derivatives have been shown to inhibit the non-nucleoside thumb pocket 2 of HCV NS5B polymerase.[2] The structural features of **4-Bromo-2,5-**

difluorobenzenesulfonamide may enhance its efficacy in such biological applications.[2] It is also considered a valuable intermediate for the synthesis of pharmaceuticals targeting viral infections or cancer.[2]

Conclusion

4-Bromo-2,5-difluorobenzenesulfonamide is a chemical intermediate with significant potential in the synthesis of novel compounds for drug discovery and development. While detailed characterization data is not widely available, its synthesis is feasible through established chemical transformations. The presence of multiple reactive sites on the molecule makes it a versatile building block for creating diverse chemical libraries for screening against various biological targets. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its therapeutic potential.

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